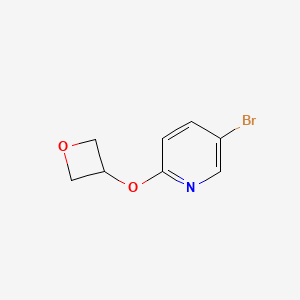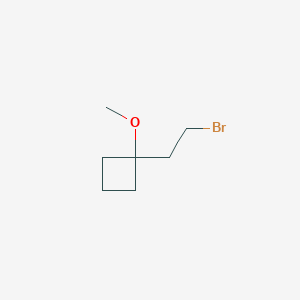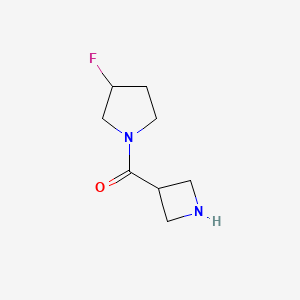
2-Amino-4-bromo-5-fluorobenzonitrile
Übersicht
Beschreibung
2-Amino-4-bromo-5-fluorobenzonitrile is a benzonitrile derivative, bearing a bromide and a fluoride at the 2- and 5-positions . It is used as a precursor for the synthesis of TADF dyes in OLED applications and APIs in antitumor and anti-inflammatory applications .
Synthesis Analysis
The synthesis of this compound involves several steps. It is synthesized from 2-Bromo-5-fluorobenzonitrile, which is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists used in the treatment of anxiety disorders . The ortho-positioning of the amine and nitrile substituents makes 2-amino-5-fluorobenzonitrile an ideal precursor for synthesizing heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H4BrFN2 . It has a molecular weight of 215.02 . The InChI code for this compound is 1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 .Chemical Reactions Analysis
The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . 2-Amino-5-fluorobenzonitrile reacts with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Halogenated Benzonitriles : 2-Amino-4-bromo-5-fluorobenzonitrile has been utilized in the synthesis of various halogenated benzonitriles. For example, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the compound's role in halogen substitution reactions (Szumigala et al., 2004).
Synthesis of Complex Compounds : The compound has been used as a precursor for the synthesis of more complex structures. For instance, its use in the facile synthesis of 3-Bromo-2-fluorobenzoic Acid highlights its versatility in multiple-step chemical syntheses (Zhou Peng-peng, 2013).
Role in Carbon Dioxide Fixation : A study demonstrated the use of 2-amino-5-fluorobenzonitrile in the chemical fixation of CO2 to produce quinazoline-2,4(1H,3H)-diones. This application is significant in the field of green chemistry and carbon capture technologies (Kimura et al., 2012).
Applications in Imaging and Diagnostics
- PET Radioligand Synthesis : this compound has been employed in the synthesis of precursors for PET (Positron Emission Tomography) radioligands. This is crucial for medical imaging and diagnostic applications (Gopinathan et al., 2009).
Material Science and Corrosion Inhibition
- Corrosion Inhibition Properties : Derivatives of 2-aminobenzene-1,3-dicarbonitriles, closely related to this compound, have been investigated for their corrosion inhibition properties on mild steel. This indicates the potential use of similar compounds in protective coatings and industrial applications (Verma et al., 2015).
Safety and Hazards
The safety information for 2-Amino-4-bromo-5-fluorobenzonitrile indicates that it is necessary to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
It is known that bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .
Mode of Action
2-Amino-4-bromo-5-fluorobenzonitrile interacts with its targets through a process of selective substitution reactions. The bromide and fluoride substituents on the compound display different reactivities, which enables these selective substitution reactions .
Biochemical Pathways
The compound’s selective substitution reactions suggest that it may influence various biochemical pathways depending on the specific targets it interacts with .
Result of Action
Given its selective substitution reactions, it can be inferred that the compound may induce changes at the molecular and cellular levels depending on the specific targets it interacts with .
Action Environment
It is known that the compound should be stored at temperatures between 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.
Biochemische Analyse
Biochemical Properties
2-Amino-4-bromo-5-fluorobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The bromine and fluorine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards target proteins. For instance, this compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. It has been observed to alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can involve hydrogen bonds, halogen bonds, and hydrophobic interactions. The compound can also modulate gene expression by binding to DNA or interacting with transcription factors. These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage level triggers significant biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound can also influence the activity of key metabolic enzymes, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
2-amino-4-bromo-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRIILMGUNADTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)


![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)
